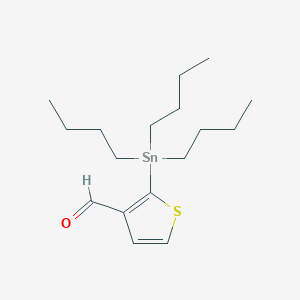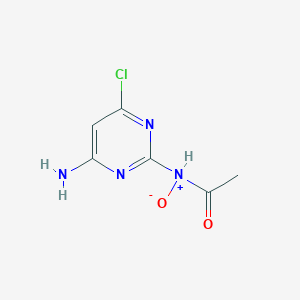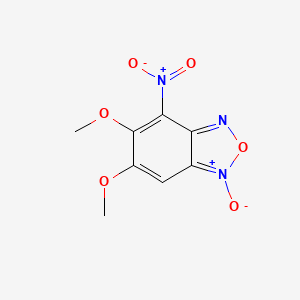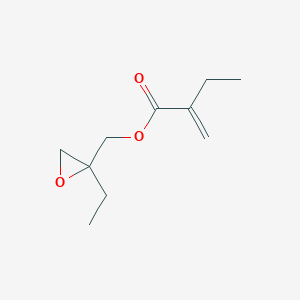![molecular formula C8H12ClN5O2 B14296259 N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea CAS No. 113739-45-0](/img/structure/B14296259.png)
N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-N’-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea is a chemical compound known for its potential applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. This compound is characterized by the presence of a chloroethyl group, an imidazole ring, and a nitrosourea moiety, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea typically involves the following steps:
Formation of the Imidazole Intermediate: The initial step involves the preparation of the imidazole intermediate by reacting 1H-imidazole with an appropriate alkylating agent under controlled conditions.
Introduction of the Chloroethyl Group: The imidazole intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to introduce the chloroethyl group.
Nitrosation: The final step involves the nitrosation of the resulting compound using a nitrosating agent such as sodium nitrite in an acidic medium to yield N-(2-Chloroethyl)-N’-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-N’-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitrosourea moiety.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the nitrosourea group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound, often involving changes to the nitrosourea group.
Hydrolysis Products: Breakdown products such as imidazole derivatives and chloroethylamine.
科学研究应用
N-(2-Chloroethyl)-N’-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and induce cell death.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of N-(2-Chloroethyl)-N’-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea involves the alkylation of DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The compound targets rapidly dividing cells, making it effective against certain types of cancer. The imidazole ring enhances its binding affinity to biological targets, while the nitrosourea moiety is responsible for its alkylating activity.
相似化合物的比较
Similar Compounds
N-(2-Chloroethyl)-N-nitrosourea: Lacks the imidazole ring, making it less specific in its biological activity.
N-(2-Chloroethyl)-N’-[2-(1H-imidazol-1-yl)ethyl]urea: Similar structure but lacks the nitrosourea group, resulting in different chemical properties and biological activities.
1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride: Contains a similar chloroethyl group and imidazole ring but differs in its overall structure and reactivity.
Uniqueness
N-(2-Chloroethyl)-N’-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea is unique due to the combination of its chloroethyl group, imidazole ring, and nitrosourea moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
113739-45-0 |
|---|---|
分子式 |
C8H12ClN5O2 |
分子量 |
245.67 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(2-imidazol-1-ylethyl)-1-nitrosourea |
InChI |
InChI=1S/C8H12ClN5O2/c9-1-4-14(12-16)8(15)11-3-6-13-5-2-10-7-13/h2,5,7H,1,3-4,6H2,(H,11,15) |
InChI 键 |
XRIXPFNXKKJDLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)CCNC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
![2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate](/img/structure/B14296180.png)

![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
![1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol](/img/structure/B14296206.png)

![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)

![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)




